molecular formula C17H14N2OS B2399221 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde CAS No. 318247-51-7

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2399221
CAS No.: 318247-51-7
M. Wt: 294.37
InChI Key: JUGFWSXDKVZZRS-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with methyl, phenyl, and phenylsulfanyl groups

Preparation Methods

The synthesis of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from 0°C to 78°C. The yields of the desired product can vary depending on the specific conditions and reagents used .

Chemical Reactions Analysis

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-3-phenyl-5-phenylsulfanylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGFWSXDKVZZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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